Elucaine

Description

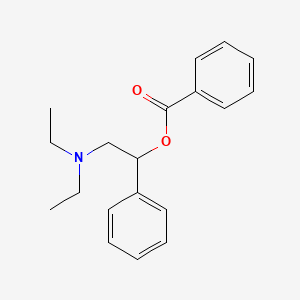

Structure

3D Structure

Properties

IUPAC Name |

[2-(diethylamino)-1-phenylethyl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2/c1-3-20(4-2)15-18(16-11-7-5-8-12-16)22-19(21)17-13-9-6-10-14-17/h5-14,18H,3-4,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVXDZNOJIVOGRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(C1=CC=CC=C1)OC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10865203 | |

| Record name | 2-(Diethylamino)-1-phenylethyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10865203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25314-87-8 | |

| Record name | Elucaine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025314878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Diethylamino)-1-phenylethyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10865203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ELUCAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85EW9V00UL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Elucaine mechanism of action

An extensive search of publicly available scientific and medical databases has yielded no information on a compound referred to as "Elucaine." This suggests that "this compound" may be a substance that is not yet described in the scientific literature, a proprietary codename not in the public domain, or a possible misspelling of an existing therapeutic agent.

To provide an accurate and in-depth technical guide on the mechanism of action as requested, further clarification is required. If you are able to provide an alternative name, a chemical identifier (such as a CAS number), the class of compound, or any affiliated research institution or publication, it may be possible to locate the relevant information.

Without this foundational information, it is not possible to generate the requested technical guide, including data tables, experimental protocols, and mechanism of action diagrams. We are prepared to proceed with your request upon receipt of additional details.

Elucaine: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Chemical Structure, Physicochemical Properties, and Pharmacological Profile of a Dual-Action Anesthetic Agent

Abstract

Elucaine, identified by the CAS number 25314-87-8, is a chemical entity with a dual pharmacological classification, acting as both a local anesthetic and a muscarinic acetylcholine receptor antagonist. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known pharmacological activities. The document is intended to serve as a foundational resource for researchers, scientists, and professionals engaged in drug development, offering available data on its chemical characteristics and insights into its potential mechanisms of action. While specific experimental protocols for this compound are not extensively detailed in publicly accessible literature, this guide furnishes general methodologies for analogous compounds, providing a framework for future investigation.

Chemical Structure and Properties

This compound is a tertiary amine and a benzoate ester. Its chemical structure is fundamental to its pharmacological activity, combining a lipophilic aromatic ring, an intermediate ester linkage, and a hydrophilic amine group—a classic arrangement for local anesthetic agents.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₂₃NO₂ | [1][2] |

| Molecular Weight | 297.39 g/mol | [1][2] |

| IUPAC Name (Racemic) | (RS)-2-(diethylamino)-1-phenylethyl benzoate | N/A |

| IUPAC Name ((R)-enantiomer) | (R)-2-(diethylamino)-1-phenylethyl benzoate | [3] |

| CAS Number | 25314-87-8 (racemic) | |

| Boiling Point | 411.5°C at 760 mmHg | |

| Appearance | Solid | |

| Purity | >98.00% (commercially available samples) | |

| Solubility | Soluble in DMSO |

Pharmacological Profile

This compound exhibits a dual mechanism of action, which is of significant interest in pharmacology and drug development.

Local Anesthetic Activity

As a local anesthetic, this compound is presumed to function by blocking voltage-gated sodium channels in the neuronal cell membrane. This action inhibits the influx of sodium ions, which is necessary for the depolarization and propagation of action potentials in nerve fibers, thereby preventing the transmission of pain signals. The efficacy of local anesthetics is influenced by factors such as their pKa, lipid solubility, and protein binding, which determine the onset and duration of action.

Muscarinic Acetylcholine Receptor Antagonism

This compound is also classified as a muscarinic acetylcholine receptor antagonist. These agents competitively block the binding of the neurotransmitter acetylcholine to muscarinic receptors, which are found on various effector cells, including smooth muscle and glandular tissue. This antagonism can lead to a range of physiological effects, such as reduced muscle spasms and decreased secretions. One source suggests this compound has anti-ulcerative activity, which would be consistent with its antimuscarinic properties.

Experimental Protocols

Detailed, validated experimental protocols specifically for the synthesis, analysis, and pharmacological testing of this compound are not extensively published. However, established methodologies for similar compounds can be adapted for its study.

Synthesis

A general synthetic route for compounds structurally related to this compound, such as other amino esters, often involves the esterification of an amino alcohol with a carboxylic acid or its derivative. For instance, a plausible synthesis for this compound could involve the reaction of 2-(diethylamino)-1-phenylethanol with benzoyl chloride in the presence of a base.

Caption: General workflow for HPLC analysis of this compound.

For the analysis of volatile impurities or for certain quantification purposes, a GC method could be developed.

Table 3: Proposed GC Method Parameters for this compound Analysis

| Parameter | Proposed Condition |

| Column | Capillary column with a polar stationary phase |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | ~280°C |

| Oven Temperature Program | Ramped temperature program to ensure elution of the analyte |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

Note: This is a hypothetical method and would require optimization and validation.

Pharmacological Assays

The local anesthetic effect of this compound can be assessed in vitro using isolated nerve preparations, such as the frog sciatic nerve. The assay would involve measuring the reduction in the compound action potential amplitude upon exposure to different concentrations of this compound.

Table 4: Protocol for In Vitro Sciatic Nerve Block Assay

| Step | Procedure |

| 1. Preparation | Isolate the sciatic nerve from a frog and mount it in a three-chambered recording bath. |

| 2. Stimulation & Recording | Stimulate the nerve at one end and record the compound action potential (CAP) at the other end. |

| 3. Drug Application | Apply varying concentrations of this compound solution to the nerve in the central chamber. |

| 4. Measurement | Record the change in CAP amplitude over time. |

| 5. Analysis | Calculate the concentration-dependent inhibition of the CAP to determine the potency of this compound. |

In vivo models, such as the mouse tail-flick test or the rat sciatic nerve block model, can be used to evaluate the anesthetic efficacy and duration of action of this compound.

Table 5: Protocol for In Vivo Tail-Flick Latency Assay

| Step | Procedure |

| 1. Animal Model | Use mice or rats as the animal model. |

| 2. Baseline Measurement | Measure the baseline tail-flick latency in response to a thermal stimulus. |

| 3. Drug Administration | Administer this compound via subcutaneous injection at the base of the tail. |

| 4. Post-treatment Measurement | Measure the tail-flick latency at various time points after drug administration. |

| 5. Analysis | Determine the peak effect and duration of the anesthetic action. |

Radioligand binding assays are the gold standard for determining the affinity of a compound for specific receptor subtypes.

Table 6: Protocol for Muscarinic Receptor Binding Assay

| Step | Procedure |

| 1. Preparation | Prepare cell membrane homogenates expressing the muscarinic receptor subtype of interest (M1-M5). |

| 2. Incubation | Incubate the membrane preparation with a known radioligand (e.g., [³H]N-methylscopolamine) and varying concentrations of this compound. |

| 3. Separation | Separate the bound from free radioligand by rapid filtration. |

| 4. Quantification | Quantify the radioactivity of the bound ligand using liquid scintillation counting. |

| 5. Analysis | Calculate the Ki (inhibition constant) of this compound for the specific receptor subtype. |

Signaling Pathways

The primary signaling pathway associated with the local anesthetic action of this compound is the inhibition of voltage-gated sodium channels, which directly prevents nerve impulse propagation.

For its muscarinic antagonist activity, this compound would interfere with G-protein coupled receptor (GPCR) signaling. Muscarinic receptors, upon activation by acetylcholine, couple to various G proteins to initiate intracellular signaling cascades. For example, M1, M3, and M5 receptors typically couple to Gq/11, leading to the activation of phospholipase C and subsequent increases in intracellular calcium. M2 and M4 receptors usually couple to Gi/o, which inhibits adenylyl cyclase and reduces cAMP levels. By blocking these receptors, this compound would prevent these downstream signaling events. The specific intracellular signaling pathways affected by this compound would depend on its binding affinity for the different muscarinic receptor subtypes.

Diagram of a General Muscarinic Receptor Signaling Pathway that would be inhibited by this compound

Caption: Gq-coupled muscarinic receptor signaling pathway inhibited by this compound.

Conclusion

This compound presents an interesting pharmacological profile with dual activity as a local anesthetic and a muscarinic receptor antagonist. While its basic chemical identity is established, a comprehensive understanding of its physicochemical properties and specific pharmacological actions requires further experimental investigation. The general methodologies outlined in this guide for synthesis, analysis, and pharmacological evaluation provide a solid foundation for researchers to build upon. Future studies should focus on determining key physicochemical parameters, elucidating the affinity of this compound for various sodium channel and muscarinic receptor subtypes, and exploring its effects on intracellular signaling pathways to fully characterize its therapeutic potential.

References

Elucaine in Research: An Overview of a Sparsely Documented Local Anesthetic

For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's research applications is critical. However, in the case of Elucaine, a substance classified as a local anesthetic, the publicly available scientific literature is remarkably limited. Despite its identification as a potential agent for inducing local anesthesia, detailed in-depth research, including clinical studies, quantitative efficacy data, and established experimental protocols, remains largely absent from prominent scientific databases.

The Landscape of Local Anesthetic Research: A Proxy for Understanding this compound's Potential

To contextualize where this compound would fit within a research framework, it is useful to examine the common methodologies and data points collected for other well-documented local anesthetics.

Data Presentation in Local Anesthetic Studies

Research on local anesthetics typically involves the collection and presentation of quantitative data to compare the efficacy, potency, and safety of different compounds. A hypothetical table for a compound like this compound, were the data available, would resemble the following:

| Parameter | Measurement | Experimental Model | Reference |

| Potency | |||

| IC50 (Sodium Channel Block) | Value (e.g., µM) | In vitro (e.g., patch clamp on specific cell line) | [Hypothetical Study 1] |

| Efficacy | |||

| Duration of Nerve Block | Time (e.g., minutes) | In vivo (e.g., rodent sciatic nerve block) | [Hypothetical Study 2] |

| Onset of Action | Time (e.g., minutes) | In vivo (e.g., rodent sciatic nerve block) | [Hypothetical Study 2] |

| Toxicity | |||

| LD50 | Dose (e.g., mg/kg) | In vivo (e.g., rodent model) | [Hypothetical Study 3] |

| Cytotoxicity (CC50) | Concentration (e.g., µM) | In vitro (e.g., cell viability assay) | [Hypothetical Study 4] |

It is crucial to reiterate that the above table is a template and does not contain actual data for this compound due to the absence of such information in the reviewed literature.

Common Experimental Protocols in Local Anesthetic Research

The investigation of a local anesthetic's properties involves a range of standard experimental procedures, from in vitro assays to in vivo animal models.

In Vitro Electrophysiology:

-

Patch-Clamp Technique: This "gold standard" method is used to study the effect of a local anesthetic on ion channels. A micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of ion flow through a single or a small number of ion channels. For a local anesthetic, this technique would be employed to quantify its ability to block sodium channels. The protocol would involve:

-

Culturing a suitable cell line expressing the sodium channel of interest (e.g., HEK293 cells transfected with a specific Nav subtype).

-

Establishing a whole-cell patch-clamp configuration.

-

Applying voltage protocols to elicit sodium currents.

-

Perfusing the cells with varying concentrations of the local anesthetic.

-

Recording the reduction in sodium current to determine the concentration-response relationship and calculate the IC50.

-

In Vivo Animal Models:

-

Rodent Sciatic Nerve Block: This is a common model to assess the efficacy and duration of action of a local anesthetic. The protocol generally includes:

-

Anesthetizing the animal (e.g., a rat or mouse).

-

Surgically exposing the sciatic nerve.

-

Injecting the local anesthetic solution in the vicinity of the nerve.

-

Assessing the degree of nerve block over time using sensory and motor function tests (e.g., tail-flick test, hot plate test, or assessment of motor coordination).

-

Recording the onset time and the duration of the anesthetic effect.

-

Visualizing the Mechanism and Workflow

Given the lack of specific data for this compound, diagrams can be constructed to illustrate the general principles of local anesthetic action and the typical workflow for their evaluation.

Caption: General mechanism of local anesthetic action on a voltage-gated sodium channel.

Caption: A typical preclinical research workflow for a local anesthetic.

Conclusion

While this compound is cataloged as a local anesthetic, its footprint in the scientific research landscape is minimal. For researchers and drug development professionals, this presents a significant knowledge gap. The established principles and methodologies used for other local anesthetics provide a clear roadmap for how this compound could be investigated. However, without dedicated studies to generate specific data on its pharmacological and toxicological profile, its potential utility and safety in a research or clinical context remain speculative. Future research would be necessary to elucidate the specific properties of this compound and determine its place, if any, within the armamentarium of local anesthetics.

An In-depth Technical Guide to the Synthesis of Elucaine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Elucaine, known by its systematic name α-((diethylamino)methyl)benzenemethanol benzoate, is a chemical compound classified as an anesthetic agent[1]. Its chemical formula is C19H23NO2, with a molecular weight of 297.39 g/mol [1][2]. This technical guide outlines a feasible synthesis pathway for this compound based on established organic chemistry principles and analogous reactions found in the scientific literature. The synthesis is a two-step process involving the formation of an amino alcohol precursor followed by its esterification.

This compound Synthesis Pathway Overview

The synthesis of this compound can be logically divided into two primary stages:

-

Synthesis of the Precursor Alcohol: Formation of α-((diethylamino)methyl)benzenemethanol.

-

Esterification: Reaction of the precursor alcohol with a benzoic acid derivative to yield this compound.

A generalized workflow for this synthesis is presented below.

Figure 1: A logical workflow diagram illustrating the proposed two-step synthesis pathway for this compound from its primary precursors.

Precursors for this compound Synthesis

The primary precursors required for the synthesis of this compound are:

-

Styrene Oxide: An epoxide used to introduce the 2-hydroxy-2-phenylethyl moiety.

-

Diethylamine: A secondary amine that provides the diethylamino group.

-

Benzoic Acid or a reactive derivative (e.g., Benzoyl Chloride): The acylating agent for the final esterification step.

Detailed Experimental Protocols

The following are detailed methodologies for the key experimental steps in the synthesis of this compound. These protocols are based on analogous syntheses of similar chemical structures.

Step 1: Synthesis of α-((diethylamino)methyl)benzenemethanol

This procedure is adapted from the synthesis of similar amino alcohols, which involves the ring-opening of an epoxide with an amine[3][4].

-

Reaction Setup: A reaction flask equipped with a reflux condenser and a magnetic stirrer is charged with styrene oxide and an excess of diethylamine. Ethanol can be used as a solvent to facilitate the reaction.

-

Procedure:

-

Combine styrene oxide and a molar excess of diethylamine in a suitable solvent such as ethanol.

-

Heat the mixture to reflux and maintain this temperature for several hours to ensure the completion of the reaction. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent and excess diethylamine under reduced pressure using a rotary evaporator.

-

The resulting crude product, α-((diethylamino)methyl)benzenemethanol, can be purified by vacuum distillation or column chromatography.

-

Step 2: Esterification to form this compound

The precursor alcohol, α-((diethylamino)methyl)benzenemethanol, is esterified with benzoic acid or a more reactive derivative like benzoyl chloride. Direct esterification with benzoic acid is a common method for synthesizing benzoate esters.

-

Reaction Setup: A round-bottom flask is equipped with a Dean-Stark apparatus (if using benzoic acid with azeotropic removal of water), a reflux condenser, and a magnetic stirrer.

-

Procedure using Benzoic Acid:

-

To the flask, add α-((diethylamino)methyl)benzenemethanol, a slight molar excess of benzoic acid, and an acidic catalyst (e.g., p-toluenesulfonic acid or a solid acid catalyst) in an inert solvent like toluene.

-

Heat the mixture to reflux, and collect the water formed during the reaction in the Dean-Stark trap.

-

Continue the reaction until no more water is collected, indicating the completion of the esterification.

-

Cool the reaction mixture and wash it with an aqueous solution of sodium bicarbonate to remove the unreacted benzoic acid and the catalyst.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

-

Alternative Procedure using Benzoyl Chloride:

-

Dissolve α-((diethylamino)methyl)benzenemethanol in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether) and add a non-nucleophilic base (e.g., triethylamine or pyridine) to act as an acid scavenger.

-

Cool the mixture in an ice bath.

-

Slowly add benzoyl chloride dropwise to the cooled solution with stirring.

-

Allow the reaction to proceed at room temperature for a few hours.

-

Quench the reaction by adding water.

-

Separate the organic layer, wash it with a dilute acid solution, then with a sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The final product, this compound, can be further purified by column chromatography or crystallization.

-

Quantitative Data

Currently, there is no publicly available quantitative data, such as reaction yields, spectroscopic data (NMR, IR, MS), or purity analysis, specifically for the synthesis of this compound. Researchers undertaking this synthesis would need to perform their own analytical characterization to determine these parameters.

Signaling Pathways and Logical Relationships

The synthesis of this compound is a chemical process and does not involve biological signaling pathways. The logical relationship between the components of the synthesis is a linear progression from precursors to the final product, as illustrated in the workflow diagram above. The core logic is the sequential formation of an amino alcohol followed by its esterification.

Figure 2: A diagram illustrating the chemical transformations in the synthesis of this compound.

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Elucaine

Disclaimer: Information regarding a drug named "Elucaine" is not available in publicly accessible scientific literature or databases. The following guide has been generated using Lidocaine as a representative local anesthetic to demonstrate the requested format and content structure. All data, experimental protocols, and diagrams provided herein pertain to Lidocaine and should be treated as a template.

Introduction

This document provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Lidocaine, a widely used amide-type local anesthetic and antiarrhythmic agent. The information is intended for researchers, scientists, and drug development professionals.

Pharmacokinetics

Pharmacokinetics describes the journey of a drug through the body, encompassing absorption, distribution, metabolism, and excretion (ADME).

Absorption

Lidocaine can be administered via various routes, including topical, infiltrative, and intravenous. Its absorption is dependent on the site of administration, dosage, and the presence of vasoconstrictors.

-

Topical: Absorption through intact skin is slow.

-

Mucous Membranes: Rapidly absorbed from the tracheal mucosa.

-

Intravenous: Bioavailability is 100% by definition.

Distribution

Lidocaine is distributed throughout the body, with the highest concentrations found in well-perfused organs.

-

Volume of Distribution (Vd): Approximately 1.6 L/kg.

-

Protein Binding: Binds to plasma proteins, primarily alpha-1-acid glycoprotein (AAG). Binding is variable and concentration-dependent, typically around 60-80%.

Metabolism

Lidocaine is extensively metabolized in the liver.

-

Primary Pathway: N-dealkylation by cytochrome P450 enzymes (primarily CYP1A2 and CYP3A4) to its active metabolites, monoethylglycinexylidide (MEGX) and glycinexylidide (GX).

-

Metabolites: MEGX and GX are pharmacologically active and can contribute to both the therapeutic and toxic effects of the drug.

Excretion

The metabolites and a small portion of unchanged drug are excreted by the kidneys.

-

Elimination Half-life: Approximately 1.5-2 hours for Lidocaine. The half-lives of MEGX and GX are longer.

-

Clearance: Primarily dependent on hepatic blood flow and enzyme activity.

Pharmacokinetic Data Summary

Table 1: Key Pharmacokinetic Parameters of Lidocaine

| Parameter | Value | Unit |

| Bioavailability (IV) | 100 | % |

| Volume of Distribution (Vd) | 1.6 | L/kg |

| Plasma Protein Binding | 60 - 80 | % |

| Elimination Half-life | 1.5 - 2.0 | hours |

| Total Body Clearance | 0.64 | L/min |

| Primary Metabolites | Monoethylglycinexylidide (MEGX), Glycinexylidide (GX) | N/A |

| Primary Route of Elimination | Hepatic Metabolism (>90%) | N/A |

Pharmacodynamics

Pharmacodynamics involves the study of the biochemical and physiological effects of drugs and their mechanisms of action.

Mechanism of Action

Lidocaine's primary mechanism of action is the blockade of voltage-gated sodium channels in the neuronal cell membrane.

-

The uncharged form of Lidocaine crosses the cell membrane.

-

Inside the cell, it becomes protonated (charged).

-

The charged form binds to the intracellular portion of the voltage-gated sodium channel.

-

This binding stabilizes the channel in its inactive state.

-

The influx of sodium ions is prevented, thereby blocking the initiation and conduction of nerve impulses.

Dose-Response Relationship

The effects of Lidocaine are dose-dependent. At lower concentrations, it produces analgesia without significant motor blockade. As the concentration increases, it can lead to complete sensory and motor blockade. Systemic exposure can lead to effects on the central nervous system (CNS) and cardiovascular system.

Table 2: Systemic Plasma Concentrations and Clinical Effects of Lidocaine

| Plasma Concentration (µg/mL) | Clinical Effect |

| 1.5 - 5.0 | Antiarrhythmic effects |

| 5.0 - 9.0 | CNS depression/excitation (drowsiness, dizziness, paresthesia) |

| > 9.0 | Seizures, respiratory depression, coma |

| > 20.0 | Cardiovascular collapse |

Experimental Protocols

Protocol: Determination of Lidocaine Plasma Concentration

Objective: To quantify the concentration of Lidocaine in plasma samples using High-Performance Liquid Chromatography (HPLC).

Methodology:

-

Sample Preparation: Collect blood samples in heparinized tubes. Centrifuge at 3000 rpm for 10 minutes to separate plasma.

-

Protein Precipitation: To 1 mL of plasma, add 2 mL of acetonitrile. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

-

Extraction: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the residue in 200 µL of mobile phase.

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH 6.0) (e.g., 30:70 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 210 nm.

-

Quantification: Compare the peak area of Lidocaine in the sample to a standard curve generated with known concentrations.

-

Visualizations

Signaling Pathway: Sodium Channel Blockade

Elucaine: A Technical Guide to an Ester-Based Local Anesthetic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elucaine is a local anesthetic belonging to the ester class of compounds. Its chemical designation is α-[(Diethylamino)methyl]benzyl alcohol benzoate (ester). This document provides a comprehensive overview of the available technical information regarding this compound, including its chemical properties and the general principles of its synthesis and mechanism of action as inferred from its structural class. Due to the limited publicly available information specific to this compound, this guide leverages established knowledge of ester-type local anesthetics to present a probable scientific context for its function and development. All quantitative data and experimental protocols are presented as representative examples for this class of compounds.

Introduction to this compound and the History of Ester Local Anesthetics

The development of local anesthetics is a cornerstone of modern medicine, enabling a wide range of surgical and dental procedures with minimal patient discomfort. The history of these agents began with the discovery of the anesthetic properties of cocaine in the late 19th century.[1][2][3] The significant toxicity and addictive potential of cocaine spurred the search for safer alternatives.[3] This led to the synthesis of the first ester-type local anesthetic, procaine, in 1904 by Alfred Einhorn.[2] The fundamental structure of procaine—an aromatic ring linked by an ester chain to an ionizable tertiary amine—became the template for a new generation of local anesthetics.

This compound, as α-[(Diethylamino)methyl]benzyl alcohol benzoate (ester), fits within this classic structural motif. While the specific discovery and developmental history of this compound are not well-documented in publicly accessible literature, its chemical structure suggests it was developed as part of the ongoing effort to refine the efficacy and safety profile of ester-based local anesthetics.

Chemical and Physical Properties

The fundamental properties of a local anesthetic influence its clinical performance, including potency, onset of action, and duration.

| Property | Data | Source/Analogy |

| Chemical Name | α-[(Diethylamino)methyl]benzyl alcohol benzoate (ester) | GSRS Database |

| CAS Number | 25314-87-8 | GSRS Database |

| Molecular Formula | C₁₉H₂₃NO₂ | GSRS Database |

| Molecular Weight | 297.39 g/mol | GSRS Database |

| pKa (Representative) | 8.5 - 9.0 | General Ester Anesthetics |

| Lipid Solubility (Representative) | Moderate to High | General Ester Anesthetics |

| Protein Binding (Representative) | Moderate | General Ester Anesthetics |

Note: Representative data is based on typical values for ester local anesthetics of similar structure, as specific experimental values for this compound are not available.

Synthesis of this compound

The synthesis of this compound, like other ester local anesthetics, would logically proceed through a multi-step process involving the formation of the key amino alcohol intermediate followed by esterification.

Experimental Protocol: Representative Synthesis

Objective: To synthesize α-[(Diethylamino)methyl]benzyl alcohol benzoate (ester).

Materials:

-

Benzaldehyde

-

Diethylamine

-

Sodium cyanide

-

Benzoic acid

-

Strong acid catalyst (e.g., H₂SO₄)

-

Appropriate solvents (e.g., ethanol, toluene)

-

Standard laboratory glassware and purification apparatus (e.g., reflux condenser, separatory funnel, distillation setup)

Methodology:

-

Synthesis of the Amino Alcohol Intermediate (α-[(Diethylamino)methyl]benzyl alcohol):

-

A common route is the Strecker synthesis or a related aminoalkylation reaction.

-

Equimolar amounts of benzaldehyde and diethylamine are reacted in a suitable solvent.

-

An aqueous solution of sodium cyanide is added dropwise under controlled temperature to form the corresponding aminonitrile.

-

The aminonitrile is then hydrolyzed under acidic or basic conditions to yield the amino acid, which is subsequently decarboxylated to the amino alcohol.

-

Alternative: Reductive amination of a suitable keto-precursor.

-

-

Esterification:

-

The synthesized α-[(Diethylamino)methyl]benzyl alcohol is reacted with benzoic acid in the presence of a strong acid catalyst.

-

The reaction mixture is typically heated under reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the ester product.

-

The crude ester is then purified using techniques such as extraction, washing to remove unreacted acid, and distillation or crystallization.

-

-

Salt Formation (Optional):

-

For improved stability and water solubility, the final product can be converted to a salt (e.g., hydrochloride) by reacting it with the corresponding acid in a suitable solvent.

-

Below is a conceptual workflow for the synthesis of this compound.

References

Elucaine: A Technical Guide to Solubility and Stability Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elucaine is a pharmaceutical compound with potential therapeutic applications. As with any active pharmaceutical ingredient (API), a thorough understanding of its physicochemical properties is paramount for formulation development, manufacturing, and ensuring clinical efficacy and safety. This technical guide provides a comprehensive overview of the core principles and experimental methodologies for conducting solubility and stability studies on this compound. While specific experimental data for this compound is not extensively available in public literature, this document outlines the standard procedures and theoretical considerations that would be applied to characterize this molecule.

This compound: Chemical Profile

A foundational understanding of this compound's chemical structure is essential for predicting its solubility and stability characteristics.

Chemical Structure:

-

IUPAC Name: (2-benzoyloxy-2-phenylethyl)diethylamine

-

CAS Number: 25314-87-8

-

Molecular Formula: C₁₉H₂₃NO₂

-

Molecular Weight: 297.39 g/mol

Key Functional Groups:

The structure of this compound features two key functional groups that will dictate its chemical behavior: a tertiary amine and an ester linkage. The presence of two phenyl rings contributes to the molecule's lipophilicity.

Part 1: Solubility Studies

The solubility of an API is a critical determinant of its bioavailability and dictates the choice of formulation strategies. The "like dissolves like" principle is a fundamental concept in predicting solubility; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.

Theoretical Solubility Profile of this compound

Based on its structure, this compound is expected to be a weakly basic and lipophilic compound.

-

The tertiary amine group can be protonated in acidic conditions, forming a more water-soluble salt. Therefore, the aqueous solubility of this compound is expected to be pH-dependent, increasing as the pH decreases.

-

The presence of two phenyl rings and the overall hydrocarbon content contribute to its lipophilic character, suggesting good solubility in organic solvents.

-

Published data indicates that this compound is soluble in dimethyl sulfoxide (DMSO)[1].

Experimental Protocols for Solubility Determination

To quantitatively assess the solubility of this compound, the following experimental protocols are recommended.

1. Equilibrium Solubility Method (Shake-Flask Method)

This is the gold standard method for determining the thermodynamic solubility of a compound.

-

Objective: To determine the saturation concentration of this compound in a specific solvent at a constant temperature.

-

Procedure:

-

An excess amount of this compound powder is added to a known volume of the test solvent in a sealed container (e.g., a glass vial).

-

The container is agitated (e.g., using a shaker or rotator) at a constant temperature for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

After agitation, the suspension is allowed to stand to permit the settling of undissolved solids.

-

An aliquot of the supernatant is carefully withdrawn and filtered (using a filter that does not bind the drug) to remove any undissolved particles.

-

The concentration of this compound in the clear filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Solvents to be Tested: A range of solvents with varying polarities should be investigated, including:

-

Water (at different pH values, e.g., 2, 4, 6.8, 7.4)

-

Ethanol

-

Methanol

-

Propylene glycol

-

Polyethylene glycol (PEG) 400

-

Acetonitrile

-

Dimethyl sulfoxide (DMSO)

-

2. Kinetic Solubility Method

This high-throughput method is often used in early drug discovery to provide a rapid assessment of solubility.

-

Objective: To determine the concentration at which a compound precipitates from a solution when added from a concentrated stock solution.

-

Procedure:

-

A concentrated stock solution of this compound is prepared in a highly organic solvent (e.g., DMSO).

-

Small volumes of this stock solution are incrementally added to an aqueous buffer system.

-

The appearance of precipitate is monitored, often using nephelometry or turbidimetry. The concentration at which precipitation is first observed is the kinetic solubility.

-

Data Presentation

The quantitative solubility data should be summarized in a clear and structured table for easy comparison.

| Solvent System | Temperature (°C) | Solubility (mg/mL or µg/mL) |

| Purified Water (pH 7.0) | 25 | [Data to be determined] |

| 0.1 N HCl (pH 1.2) | 25 | [Data to be determined] |

| Phosphate Buffer (pH 6.8) | 25 | [Data to be determined] |

| Ethanol | 25 | [Data to be determined] |

| Propylene Glycol | 25 | [Data to be determined] |

| DMSO | 25 | Soluble[1] |

Part 2: Stability Studies

Stability testing is crucial to determine the shelf-life of a drug substance and to identify potential degradation products. These studies inform storage conditions, packaging requirements, and the development of stability-indicating analytical methods.

Predicted Stability Profile of this compound

The functional groups in this compound provide clues to its potential degradation pathways.

-

Ester Hydrolysis: The ester linkage is susceptible to hydrolysis, particularly under acidic or basic conditions, which would cleave the molecule into benzoic acid and a diethylamino-substituted alcohol. This is often the most common degradation pathway for ester-containing drugs.

-

Oxidation: The tertiary amine group could be susceptible to oxidation, potentially forming an N-oxide.

-

Thermolysis: High temperatures may induce degradation.

-

Photolysis: Exposure to light, particularly UV light, could lead to degradation.

Experimental Protocols for Stability Testing

1. Forced Degradation (Stress Testing) Studies

Forced degradation studies are conducted under more severe conditions than accelerated stability studies to identify likely degradation products and establish degradation pathways.

-

Objective: To intentionally degrade the this compound molecule to an extent that allows for the identification of degradation products and the validation of a stability-indicating analytical method.

-

General Procedure:

-

Prepare solutions of this compound (e.g., 1 mg/mL) in various stress conditions.

-

Samples are exposed for a defined period.

-

At specified time points, samples are withdrawn, neutralized (if necessary), and analyzed by a stability-indicating HPLC method.

-

The goal is to achieve approximately 5-20% degradation of the parent compound.

-

-

Stress Conditions:

-

Acid Hydrolysis: 0.1 N to 1 N HCl, heated (e.g., 60-80°C).

-

Base Hydrolysis: 0.1 N to 1 N NaOH, at room temperature or heated.

-

Oxidation: 3-30% Hydrogen Peroxide (H₂O₂), at room temperature.

-

Thermal Degradation: The solid drug substance is exposed to high temperatures (e.g., 60-100°C).

-

Photostability: The solid drug substance and a solution are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

2. ICH Stability Studies

These studies are conducted under defined temperature and humidity conditions to establish the re-test period or shelf-life.

-

Objective: To evaluate the stability of this compound under long-term and accelerated storage conditions.

-

Procedure:

-

This compound is stored in containers that mimic the proposed commercial packaging.

-

Samples are placed in stability chambers maintained at specific temperature and humidity conditions.

-

Samples are pulled at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated) and analyzed for potency, purity, and physical characteristics.

-

-

ICH Recommended Storage Conditions:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

-

Data Presentation

Results from stability studies should be tabulated to track changes over time under different conditions.

Forced Degradation Summary Table

| Stress Condition | Duration | Temperature (°C) | % Degradation | Number of Degradants |

| 0.1 N HCl | [e.g., 24h] | [e.g., 80] | [Data to be determined] | [Data to be determined] |

| 0.1 N NaOH | [e.g., 8h] | [e.g., 60] | [Data to be determined] | [Data to be determined] |

| 3% H₂O₂ | [e.g., 24h] | RT | [Data to be determined] | [Data to be determined] |

| Heat (Solid) | [e.g., 7 days] | [e.g., 100] | [Data to be determined] | [Data to be determined] |

| Photostability | [ICH Q1B] | RT | [Data to be determined] | [Data to be determined] |

Mandatory Visualizations

Experimental Workflows and Signaling Pathways

Diagram 1: General Workflow for Equilibrium Solubility Determination

References

An In-depth Technical Guide on the Safety and Toxicity Profile of Elucaine

Disclaimer: The following document is a hypothetical technical guide based on the safety and toxicity profiles of established amide-type local anesthetics. "Elucaine" is a fictional substance, and all data presented herein are illustrative and synthesized for educational and research guidance purposes.

Introduction

This compound is a novel, investigational amide-type local anesthetic designed for peripheral nerve blocks and epidural anesthesia. Its unique molecular structure is engineered to provide a rapid onset of action and an intermediate duration of sensory and motor blockade. This document provides a comprehensive overview of the non-clinical safety and toxicity profile of this compound, compiled from a series of in vitro and in vivo studies conducted in accordance with international regulatory guidelines. The data presented are intended to inform researchers, scientists, and drug development professionals on the toxicological characteristics of this compound to support its further clinical development.

Pharmacodynamics and Mechanism of Action

This compound, like other local anesthetics, primarily exerts its pharmacological effect by blocking the propagation of action potentials in nerve axons. This is achieved by reversibly binding to and inactivating voltage-gated sodium channels from within the neuron.[1][2] The blockade of sodium influx prevents the depolarization of the nerve cell membrane, thereby inhibiting the transmission of pain signals.

Signaling Pathway for Local Anesthetic Action

The following diagram illustrates the mechanism of action of this compound at the neuronal level.

References

Elucaine: An Inquiry into its Receptor Binding Affinity

Despite a comprehensive search of available scientific literature and databases, quantitative receptor binding affinity data (such as K_i, IC_50, or K_d values) for the compound Elucaine (CAS Number: 25314-87-8) is not publicly available.

While this compound is a recognized chemical entity, detailed pharmacological studies characterizing its interactions with specific biological targets appear to be limited or unpublished in accessible resources. This scarcity of data prevents the creation of an in-depth technical guide on its specific receptor binding profile as requested.

The Challenge of Undisclosed Research Data

The development of a comprehensive technical guide on a compound's receptor binding affinity is contingent upon the availability of primary research data. Such data is typically generated through a series of well-defined experimental procedures and is essential for:

-

Quantitative Comparison: Establishing a rank order of affinity for different receptors.

-

Mechanism of Action: Elucidating the primary and secondary targets through which the compound exerts its effects.

-

Structure-Activity Relationship (SAR) Studies: Guiding the optimization of lead compounds in drug discovery.

-

Predictive Toxicology: Identifying potential off-target interactions that could lead to adverse effects.

Without this foundational data for this compound, any attempt to generate the requested tables, protocols, and signaling pathway diagrams would be speculative and not based on empirical evidence.

A General Overview of Receptor Binding Assay Methodology

While specific data for this compound is unavailable, this guide can provide a general overview of the experimental protocols and logical frameworks used to determine the receptor binding affinity of a compound. This section is intended to be illustrative for researchers and drug development professionals.

Key Experimental Protocol: Radioligand Binding Assay

A common and powerful technique to determine receptor binding affinity is the radioligand binding assay. This method involves the use of a radioactively labeled ligand (a molecule that is known to bind to the target receptor with high affinity and specificity) and a test compound (in this hypothetical case, this compound).

Principle: The assay measures the ability of the unlabeled test compound to compete with the radioligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC_50 value. This value can then be used to calculate the inhibition constant (K_i), which represents the affinity of the compound for the receptor.

Generalized Experimental Workflow:

-

Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate a membrane fraction rich in the target receptor.

-

Incubation: A fixed concentration of the radioligand and varying concentrations of the test compound are incubated with the prepared membranes in a suitable buffer.

-

Separation of Bound and Free Ligand: After reaching equilibrium, the mixture is rapidly filtered through a glass fiber filter. The filter traps the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Quantification of Radioactivity: The radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the test compound concentration. A sigmoidal curve is fitted to the data to determine the IC_50 value.

Below is a conceptual workflow diagram for a typical radioligand binding assay.

Methodological & Application

Application Notes and Protocols for Dissolving Test Compounds in In Vitro Assays

A Note on "Elucaine": Publicly available scientific literature and databases do not contain specific information on a compound named "this compound." The following protocols and application notes are based on established methods for dissolving novel or poorly water-soluble small molecules for in vitro assays and are provided as a general guide. Researchers should adapt these protocols based on the empirically determined physicochemical properties of their specific test compound.

Introduction

The accurate determination of the biological activity of a test compound in in vitro assays is critically dependent on its proper dissolution and delivery to the target cells or proteins in a biologically compatible manner. Many organic small molecules, particularly in the early stages of drug discovery, exhibit poor aqueous solubility. This can lead to compound precipitation in aqueous cell culture media, resulting in inaccurate and unreliable assay data.

These application notes provide a general framework and detailed protocols for the solubilization of test compounds for use in a variety of in vitro assays, including cell-based and biochemical assays. The primary goal is to achieve a homogenous solution of the compound in the final assay medium at the desired concentration, while minimizing solvent-induced toxicity.

General Principles of Compound Dissolution for In Vitro Assays

The strategy for dissolving a test compound for in vitro use typically involves the preparation of a concentrated stock solution in a water-miscible organic solvent, followed by serial dilution into the aqueous assay buffer or cell culture medium.

Key Considerations:

-

Solvent Selection: The choice of solvent is paramount. The ideal solvent should effectively dissolve the compound at a high concentration, be miscible with the aqueous assay medium, and exhibit low toxicity to the biological system at the final concentration. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for this purpose due to its broad solubilizing power and relatively low cytotoxicity at low concentrations.[1][2] Other organic solvents such as ethanol may also be used.[3]

-

Stock Solution Concentration: Preparing a high-concentration stock solution allows for a large dilution factor, which minimizes the final concentration of the organic solvent in the assay. This is crucial to avoid solvent-induced artifacts.

-

Intermediate Dilutions: For compounds with a tendency to precipitate, performing one or more intermediate dilution steps in a solution with better solubilizing properties (e.g., cell culture medium containing serum) before the final dilution can be beneficial.[3][4]

-

Final Solvent Concentration: The final concentration of the organic solvent in the assay should be kept as low as possible, typically well below 1% (v/v), and should be consistent across all experimental conditions, including vehicle controls. It is essential to determine the tolerance of the specific cell line or assay system to the chosen solvent.

-

Solubility Limits: It is critical to be aware of the kinetic and equilibrium solubility of the compound in the final assay medium. Exceeding these limits will lead to compound precipitation.

Quantitative Data: Solvent Tolerance in Cell-Based Assays

The following table summarizes the generally accepted tolerance levels of cell cultures to common organic solvents. Researchers should always perform their own validation to determine the optimal solvent concentration for their specific cell line and assay.

| Solvent | Typical Maximum Final Concentration (v/v) | Notes |

| Dimethyl Sulfoxide (DMSO) | ≤ 0.5% | Concentrations above 1-2% can be cytotoxic to some cell lines. It is recommended to keep the final concentration as low as possible. |

| Ethanol | ≤ 0.5% | Can have effects on cellular processes even at low concentrations. |

| Methanol | ≤ 0.1% | Generally more toxic than DMSO or ethanol. |

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol describes the preparation of a primary, high-concentration stock solution of the test compound in an appropriate organic solvent.

Materials:

-

Test compound (powder form)

-

High-purity, anhydrous dimethyl sulfoxide (DMSO) or other suitable organic solvent

-

Sterile microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile, filtered pipette tips

Procedure:

-

Accurately weigh a precise amount of the test compound using an analytical balance.

-

Transfer the weighed compound into a sterile microcentrifuge tube or vial.

-

Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).

-

Vortex the solution vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid in the dissolution of some compounds.

-

Visually inspect the solution to ensure there are no undissolved particulates.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution aliquots at -20°C or -80°C, protected from light.

Protocol 2: Serial Dilution for In Vitro Assays

This protocol outlines the steps for diluting the concentrated stock solution to the final working concentrations in the cell culture medium or assay buffer.

Materials:

-

Concentrated stock solution of the test compound

-

Sterile, pre-warmed cell culture medium or assay buffer

-

Sterile microcentrifuge tubes or 96-well plates

-

Pipettes and sterile, filtered pipette tips

-

Vortex mixer

Procedure:

-

Thaw an aliquot of the concentrated stock solution at room temperature.

-

Briefly vortex the stock solution to ensure homogeneity.

-

Perform an initial dilution of the stock solution into pre-warmed cell culture medium. For example, to achieve a 100 µM final concentration from a 10 mM stock, you can add 2 µL of the stock to 198 µL of medium.

-

Vortex the diluted solution immediately and vigorously to prevent precipitation.

-

Further serially dilute this intermediate solution to obtain the desired final concentrations for your assay. It is crucial to maintain a consistent final solvent concentration across all wells.

-

Add the final diluted compound solutions to the assay plates containing cells or other biological components.

-

Include a vehicle control in your experiment, which contains the same final concentration of the solvent used to dissolve the compound.

Visualizations

Experimental Workflow for Compound Dissolution

Caption: Workflow for dissolving a test compound for in vitro assays.

Hypothetical Signaling Pathway: Kinase Inhibition

Caption: Hypothetical signaling pathway for a kinase inhibitor.

References

Application Notes and Protocols for Elucaine (Hypothetical Local Anesthetic) in Rodent Studies

Disclaimer: Information regarding a specific compound named "Elucaine" is not available in the public domain or scientific literature based on the conducted searches. The following application notes and protocols are based on general principles and data for commonly used local anesthetics in rodent research and are provided as a representative example for research and drug development professionals. The user should substitute the information with data specific to their compound of interest.

Introduction

This document provides detailed guidelines and protocols for the preclinical evaluation of this compound, a hypothetical local anesthetic, in rodent models. The information herein is intended for researchers, scientists, and drug development professionals to ensure safe and effective study design. The protocols cover dosage and administration, efficacy testing, and a basic pharmacokinetic study.

Dosage and Administration

Proper dosage and administration are critical for obtaining reliable and reproducible data while ensuring animal welfare. The following tables summarize recommended starting doses and administration routes for this compound in mice and rats based on general guidelines for local anesthetics.[1][2][3][4][5] It is imperative to conduct pilot studies to determine the optimal dose for specific experimental needs.

Table 1: Recommended Dosage and Administration of this compound in Mice

| Route of Administration | Recommended Volume | Needle Size (Gauge) | Dosage (mg/kg) | Notes |

| Subcutaneous (SC) | < 0.2 ml | 27-30 | 1 - 4 | For local infiltration. Slower absorption compared to other parenteral routes. |

| Intraperitoneal (IP) | < 2-3 ml | 25-27 | 5 - 10 | For systemic effect studies. Injections should be made in the lower abdominal quadrants. |

| Intravenous (IV) | < 0.2 ml (tail vein) | 27-30 | 0.5 - 2 | For rapid systemic distribution. |

Table 2: Recommended Dosage and Administration of this compound in Rats

| Route of Administration | Recommended Volume | Needle Size (Gauge) | Dosage (mg/kg) | Notes |

| Subcutaneous (SC) | < 1 ml/site | 25-27 | 1 - 4 | For local infiltration. Ensure proper tenting of the skin. |

| Intraperitoneal (IP) | < 5 ml | 23-25 | 5 - 10 | Repeated daily dosing is generally well-tolerated. |

| Intravenous (IV) | < 0.5 ml (tail vein) | 23-25 | 0.5 - 2 | Bolus or infusion administration is possible. |

Experimental Protocols

Protocol for Efficacy Testing: Tail-Flick Test

This protocol describes a method to assess the local anesthetic efficacy of this compound using the tail-flick test, a common measure of nociception.

Materials:

-

This compound solution (sterile, isotonic)

-

Saline solution (sterile, 0.9% NaCl)

-

Syringes and needles (as specified in Tables 1 & 2)

-

Tail-flick analgesia meter

-

Animal restraining device

-

Timer

Procedure:

-

Animal Acclimation: Acclimate rodents to the testing environment and restraining device for at least 3 days prior to the experiment.

-

Baseline Measurement: Determine the baseline tail-flick latency for each animal by applying a radiant heat source to the tail and recording the time to tail withdrawal. The average of three readings is taken as the baseline. A cut-off time (e.g., 10 seconds) should be established to prevent tissue damage.

-

Drug Administration:

-

Test Group: Administer this compound via subcutaneous injection into the tail at a predetermined dose.

-

Control Group: Administer an equivalent volume of saline solution using the same technique.

-

-

Post-Treatment Measurement: Measure the tail-flick latency at various time points after injection (e.g., 5, 15, 30, 60, and 90 minutes).

-

Data Analysis: Calculate the maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Protocol for a Basic Pharmacokinetic Study in Rats

This protocol outlines the procedure for a basic pharmacokinetic study of this compound in rats following intravenous administration.

Materials:

-

This compound solution (sterile, isotonic)

-

Anesthetic agent (e.g., isoflurane)

-

Catheters for jugular vein cannulation

-

Syringes and needles

-

Blood collection tubes (e.g., heparinized)

-

Centrifuge

-

Freezer (-80°C)

Procedure:

-

Animal Preparation: Surgically implant a catheter into the jugular vein of the rats for blood sampling. Allow for a recovery period of at least 24 hours.

-

Drug Administration: Administer a single intravenous bolus dose of this compound via the tail vein.

-

Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the jugular vein catheter at predetermined time points (e.g., 2, 5, 15, 30, 60, 120, 240, and 480 minutes) post-administration.

-

Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma.

-

Sample Storage: Store the plasma samples at -80°C until analysis.

-

Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

-

Pharmacokinetic Analysis: Use appropriate software to calculate key pharmacokinetic parameters from the plasma concentration-time data.

Data Presentation

The following table presents a hypothetical summary of pharmacokinetic parameters for this compound in rats.

Table 3: Hypothetical Pharmacokinetic Parameters of this compound in Rats (IV Administration)

| Parameter | Symbol | Unit | Value (Mean ± SD) |

| Maximum Concentration | Cmax | ng/mL | 950 ± 150 |

| Time to Maximum Concentration | Tmax | min | 2 |

| Area Under the Curve | AUC(0-inf) | ng*h/mL | 1500 ± 300 |

| Half-life | t1/2 | h | 2.5 ± 0.5 |

| Clearance | CL | L/h/kg | 0.8 ± 0.2 |

| Volume of Distribution | Vd | L/kg | 2.0 ± 0.4 |

References

Application Notes and Protocols for Elucaine as a Local Anesthetic in Laboratory Animals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elucaine is a novel amide-type local anesthetic designed for use in laboratory animal research. Its unique formulation provides rapid onset and intermediate duration of action, making it suitable for a variety of minor surgical and procedural applications. These application notes provide detailed protocols for the use of this compound in common laboratory animal models, along with safety and efficacy data to guide researchers in its appropriate use. Federal regulations and institutional guidelines mandate that animals undergoing potentially painful procedures be provided with adequate anesthesia and analgesia.[1] Therefore, the use of local anesthetics like this compound is a critical component of a multimodal approach to pain management in research settings.

Mechanism of Action

This compound, like other local anesthetics such as lidocaine and bupivacaine, primarily functions by blocking voltage-gated sodium channels in the neuronal cell membrane.[2] This action inhibits the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of action potentials. By preventing the transmission of nerve impulses, this compound produces a transient and reversible loss of sensation in the localized area of administration. The modulation of biochemical kinetics is a key aspect of how therapeutics achieve their effects.[3]

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of this compound has been characterized in several common laboratory animal species. It is metabolized primarily in the liver, and its metabolites are excreted renally. The selection of an appropriate animal model is crucial for obtaining reliable pharmacokinetic data that can be extrapolated to humans.[4]

Table 1: Pharmacokinetic Properties of this compound

| Parameter | Mouse (C57BL/6) | Rat (Sprague-Dawley) | Rabbit (New Zealand White) |

| Onset of Action (minutes) | 2 - 4 | 3 - 5 | 4 - 6 |

| Duration of Action (hours) | 1.5 - 2.5 | 2.0 - 3.0 | 2.5 - 3.5 |

| Peak Plasma Concentration (Cmax) after 1 mg/kg SC | 0.8 µg/mL | 0.6 µg/mL | 0.5 µg/mL |

| Half-life (t1/2) (hours) | 1.2 | 1.5 | 1.8 |

Efficacy Data

The efficacy of this compound has been evaluated in various rodent models and has been shown to be comparable to other commonly used local anesthetics.[2] Efficacy studies in rodents are a standard part of preclinical research for new therapeutic agents.

Table 2: Comparative Efficacy of this compound (0.5%) in Rodents

| Anesthetic Agent | Onset of Action (minutes) | Duration of Anesthesia (minutes) |

| This compound (0.5%) | 3.5 ± 0.5 | 120 ± 15 |

| Lidocaine (0.5%) | 2.0 ± 0.4 | 90 ± 10 |

| Bupivacaine (0.25%) | 5.0 ± 0.8 | 180 ± 20 |

Data are presented as mean ± standard deviation.

Safety and Toxicology

Comprehensive safety and toxicology studies are essential to determine the safe dosage range for any new compound. Animal studies are a critical component of safety testing prior to any potential human trials. The acute toxicity of this compound has been assessed in mice and rats.

Table 3: Acute Toxicity of this compound

| Species | Route of Administration | LD50 (mg/kg) |

| Mouse | Subcutaneous (SC) | 150 |

| Rat | Subcutaneous (SC) | 180 |

Adverse Effects: At doses approaching the LD50, signs of central nervous system toxicity (e.g., tremors, convulsions) and cardiovascular depression have been observed. It is crucial to adhere to recommended dosages to minimize the risk of adverse events. Bupivacaine is noted to be more cardiotoxic than lidocaine.

Experimental Protocols

The following protocols are intended as a guide. The specific dose and volume should be calculated for each animal based on its body weight. It is recommended to use the lowest effective dose to achieve the desired anesthetic effect. The use of a combination of analgesic agents with different mechanisms of action is often recommended to minimize side effects.

Infiltration Anesthesia for Minor Surgical Procedures

This technique is suitable for procedures such as skin incision, biopsy, or the placement of small catheters.

Materials:

-

This compound (0.5% solution)

-

Sterile syringes (1 mL) and needles (27-30 gauge)

-

70% ethanol or other appropriate skin disinfectant

-

Sterile gauze

Procedure:

-

Prepare the surgical site by shaving the fur and disinfecting the skin.

-

Draw the calculated volume of 0.5% this compound into a sterile syringe. The total dose should not exceed 5 mg/kg.

-

Insert the needle into the subcutaneous tissue along the planned incision line.

-

Aspirate to ensure the needle is not in a blood vessel.

-

Slowly inject a small amount of this compound as the needle is withdrawn.

-

Repeat this process to create a line or field of local anesthesia.

-

Wait 3-5 minutes for the anesthetic to take full effect before starting the procedure.

-

Assess the depth of anesthesia by gently pinching the area with forceps.

Peripheral Nerve Block (e.g., Sciatic Nerve Block in Rats)

This protocol is for achieving anesthesia of the lower limb for procedures such as fracture repair or tissue sampling.

Materials:

-

This compound (0.5% solution)

-

Sterile syringes (1 mL) and needles (25-27 gauge)

-

Nerve stimulator (optional, but recommended for accuracy)

-

Disinfectant

Procedure:

-

Anesthetize the animal with a general anesthetic (e.g., isoflurane) as per approved institutional protocols.

-

Position the animal in lateral recumbency with the limb to be blocked uppermost.

-

Aseptically prepare the injection site.

-

Identify the anatomical landmarks for the sciatic nerve.

-

If using a nerve stimulator, insert the needle and advance it until the appropriate muscle twitch is observed.

-

Aspirate to check for blood.

-

Slowly inject the calculated volume of 0.5% this compound (typically 0.1-0.2 mL for a rat).

-

Allow 5-10 minutes for the block to take effect.

-

Monitor the animal for the duration of the procedure and during recovery.

Logical Framework for Use

The decision to use this compound should be based on the specific requirements of the experimental procedure.

Ordering Information

| Product Name | Catalog Number | Concentration | Volume |

| This compound | ELU-001 | 0.5% | 50 mL |

| This compound | ELU-002 | 1.0% | 50 mL |

For research use only. Not for human or veterinary diagnostic or therapeutic use.

Disclaimer: The information provided in these application notes is for guidance only. All procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) protocols and in consultation with a laboratory animal veterinarian. Dosages may need to be adjusted based on the strain, age, and health status of the animals.

References

Application Notes and Protocols for Elucaine in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application note pertains to "Elucaine," a hypothetical compound presented for illustrative purposes. The experimental data and observed cellular effects are synthetically generated to provide a template for the preparation and evaluation of novel chemical entities in a cell culture setting.

Introduction

This compound is a novel synthetic small molecule under investigation for its potential as an anti-cancer agent. This document provides detailed protocols for the preparation of this compound solutions for in vitro studies, methodologies for assessing its cytotoxic effects on cancer cell lines, and an analysis of its putative mechanism of action. The information presented herein is intended to guide researchers in the initial characterization of this compound's biological activity.

Data Presentation

Table 1: Solubility of this compound

| Solvent | Solubility (mg/mL) | Appearance |

| Dimethyl Sulfoxide (DMSO) | >50 | Clear, colorless |

| Ethanol (100%) | 10 | Clear, colorless |

| Phosphate-Buffered Saline (PBS) pH 7.4 | <0.1 | Insoluble, precipitate |

| Cell Culture Medium + 10% FBS | <0.1 | Insoluble, precipitate |

Table 2: Cytotoxicity of this compound (IC50 Values) after 48-hour treatment

| Cell Line | Cancer Type | IC50 (µM) |

| HCT116 | Colorectal Carcinoma | 5.2 |

| SW620 | Colorectal Carcinoma | 8.9 |

| C6 | Rat Glioma | 12.5 |

| L929 | Mouse Fibroblast (Non-cancerous) | > 50 |

Table 3: Effect of this compound on Protein Expression in HCT116 Cells (24-hour treatment)

| Protein Target | Concentration of this compound (µM) | Fold Change in Expression (vs. Control) |

| p-AKT (S473) | 5 | 0.4 |

| Total AKT | 5 | 1.1 |

| Cleaved Caspase-3 | 5 | 3.8 |

| Bcl-2 | 5 | 0.6 |

| Bax | 5 | 2.1 |

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in cell culture media. Due to its poor aqueous solubility, a solvent-based stock is required.

Materials:

-

This compound powder

-

Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sterile syringe filters (0.22 µm)

Protocol:

-

Aseptically weigh out 10 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

-

Add 200 µL of DMSO to achieve a 50 mg/mL stock solution.

-

Vortex thoroughly until the powder is completely dissolved.

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light. The solution should be stable for at least 6 months.

Cell Culture and Treatment

Objective: To culture mammalian cells and treat them with various concentrations of this compound.

Materials:

-

Cancer cell lines (e.g., HCT116, SW620, C6) and a non-cancerous cell line (e.g., L929)

-

Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)[1]

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks and plates

-

Humidified incubator (37°C, 5% CO₂)

Protocol:

-

Culture cells in T-75 flasks until they reach 80-90% confluency.

-

Wash the cells with PBS and detach them using Trypsin-EDTA.

-

Neutralize the trypsin with complete growth medium and centrifuge the cell suspension at 125 x g for 5 minutes.

-

Resuspend the cell pellet in fresh medium and perform a cell count to determine cell viability and density.

-

Seed the cells into appropriate culture plates (e.g., 96-well plates for cytotoxicity assays) at a predetermined density and allow them to adhere overnight.

-

On the following day, prepare serial dilutions of the this compound stock solution in complete growth medium to achieve the desired final concentrations. Note: The final concentration of DMSO should not exceed 0.1% to avoid solvent-induced cytotoxicity.

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a negative control (medium only).

-

Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).

Cytotoxicity Assay (MTT Assay)

Objective: To determine the effect of this compound on cell viability and calculate the IC50 value. Cytotoxicity assays are widely used to screen compounds for their ability to cause cell damage or death.[2]

Materials:

-

Cells seeded and treated in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Protocol:

-

Following the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.

-

Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium from each well.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.

Mechanism of Action: Signaling Pathway Analysis

Based on preliminary western blot analysis (Table 3), this compound appears to induce apoptosis in colorectal cancer cells by inhibiting the PI3K/AKT signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and apoptosis. Inhibition of AKT phosphorylation (p-AKT) leads to the downstream modulation of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, ultimately activating executioner caspases like Caspase-3.

Caption: Putative signaling pathway of this compound.

Experimental Workflow Visualization

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Elucaine